molecular formula C11H12ClNO2 B1478424 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one CAS No. 2091104-32-2

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one

Cat. No. B1478424
CAS RN: 2091104-32-2
M. Wt: 225.67 g/mol
InChI Key: OTDBHERGWFPHJS-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . They have been found to inhibit the growth of cancer cells, making them potential candidates for cancer treatment.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This makes them potentially useful in combating oxidative stress, which is implicated in various diseases.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This makes them potentially useful in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity . This makes them potentially useful in the treatment of tuberculosis.

Anticholinesterase Activity

Some indole derivatives have been found to inhibit acetylcholinesterase . This makes them potentially useful in the treatment of conditions such as Alzheimer’s disease, where there is a deficiency of acetylcholine.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The interaction of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one with its targets could result in changes that contribute to its biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathways could contribute to the observed biological activities of 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one could have a variety of molecular and cellular effects.

properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-6-11(15)13-5-4-9-8(7-14)2-1-3-10(9)13/h1-3,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDBHERGWFPHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC(=C21)CO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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